molecular formula C29H26N4O2S B11436471 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one

2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B11436471
M. Wt: 494.6 g/mol
InChI Key: NYCWSIHZKVQXIT-UHFFFAOYSA-N
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Description

2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized using formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Base-promoted cyclization reactions are commonly used to form the thienopyrimidine ring.

Scientific Research Applications

2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one include other thienopyrimidines and pyrimidine derivatives. These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall molecular structure. Some examples include:

Properties

Molecular Formula

C29H26N4O2S

Molecular Weight

494.6 g/mol

IUPAC Name

5-(4-benzhydrylpiperazine-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C29H26N4O2S/c1-20-9-8-14-33-26(20)30-27-23(28(33)34)19-24(36-27)29(35)32-17-15-31(16-18-32)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,25H,15-18H2,1H3

InChI Key

NYCWSIHZKVQXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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